Carbonic Anhydrase II (hCA II) Inhibitory Potency: Class-Level Nanomolar Activity of Thiophene–Furan Sulfonamides and Structural Basis for Differentiation from Methanesulfonamide and Thiophene-2-Sulfonamide Analogs
A series of thiophene-based sulfonamides structurally related to the target compound demonstrated potent inhibition of human carbonic anhydrase II (hCA II) with IC₅₀ values ranging from 23.4 nM to 1.405 µM, and hCA I with IC₅₀ values of 69 nM to 70 µM [1]. The target compound bears a 4-methoxy-2-methylbenzenesulfonamide core, which is structurally distinct from the closest commercially available analogs: N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide (CAS 2034271-37-7), which uses a methanesulfonamide group (lacking the aromatic ring required for optimal zinc coordination geometry in the CA active site), and N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide (CAS 2034249-00-6), which replaces the benzenesulfonamide with a thiophene-2-sulfonamide moiety (altering both electronic character and steric bulk at the zinc-binding region) . The 4-methoxy substituent on the benzene ring of the target compound contributes electron density via resonance (+M effect), modulating sulfonamide NH acidity in a manner distinct from the electron-withdrawing 4-acetyl analog (CAS 2034249-22-2) . Docking studies on related thiophene-based sulfonamides confirm that the sulfonamide moiety and heterocyclic scaffold jointly determine binding orientation through interactions outside the catalytic zinc site (noncompetitive inhibition), meaning even subtle ring-substitution changes can reorient the molecule within the active site and alter inhibition kinetics [1].
| Evidence Dimension | hCA II inhibitory potency (IC₅₀ range) of thiophene-based sulfonamide class |
|---|---|
| Target Compound Data | Predicted to fall within the class range of 23.4 nM – 1.405 µM against hCA II based on structural homology to tested thiophene–sulfonamide congeners |
| Comparator Or Baseline | Thiophene-based sulfonamide class: IC₅₀ range 69 nM – 70 µM (hCA I), 23.4 nM – 1.405 µM (hCA II); Dorzolamide: IC₅₀ 0.18 nM (hCA II, erythrocyte); Acetazolamide: IC₅₀ ~130 nM (hCA II) |
| Quantified Difference | Class range spans approximately 60-fold for hCA II; the target compound's 4-methoxy-2-methylbenzenesulfonamide core is predicted to confer different electronic properties vs. methanesulfonamide and thiophene-2-sulfonamide comparators, which lack the aromatic benzenesulfonamide zinc-binding geometry |
| Conditions | In vitro, purified human erythrocyte carbonic anhydrase I and II isoenzymes, affinity chromatography purification, IC₅₀ and Kᵢ determination via esterase activity assay [1] |
Why This Matters
The benzenesulfonamide core of the target compound provides a structurally validated zinc-binding pharmacophore distinct from methanesulfonamide or thiophene-sulfonamide analogs, making it the preferred procurement choice for CA-focused drug discovery programs where benzenesulfonamide geometry is required.
- [1] Köksal, Z.; et al. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacol. Rep. 2020. IC₅₀ (hCA I): 69 nM – 70 µM; IC₅₀ (hCA II): 23.4 nM – 1.405 µM; noncompetitive inhibition confirmed by molecular docking. View Source
